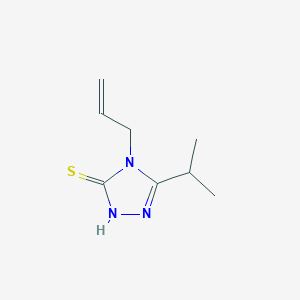

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Méthodes De Préparation

The synthesis of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of triazole derivatives and allyl or isopropyl substituents . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with the presence of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Mécanisme D'action

The mechanism of action of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. It may also interact with cellular membranes, affecting their integrity and function .

Comparaison Avec Des Composés Similaires

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridyl group instead of an allyl group, leading to different chemical and biological properties.

4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol:

Activité Biologique

4-Allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-67-3) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships.

The molecular formula of this compound is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol. It is characterized by a thiol group that contributes to its reactivity and biological potential. The compound has been synthesized and evaluated for various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. The compound's antimicrobial activity was assessed against several bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Escherichia coli | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

These findings suggest that variations in substituents on the sulfur atom do not significantly alter the antimicrobial efficacy of the derivatives .

Cytotoxic Activity

In addition to antimicrobial effects, triazole derivatives have shown promising cytotoxic activities against various cancer cell lines. A study highlighted the cytotoxic effects of compounds related to triazoles on colorectal cancer cells (HT-29). The study reported that specific derivatives exhibited IC50 values as low as 0.85 µM, indicating potent activity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. For instance:

- Substituent Variation : The nature and position of substituents on the triazole ring significantly affect the biological profile. Aliphatic substitutions generally enhance activity compared to aromatic ones.

- Hydrophobicity : The hydrophobic nature of substituents plays a crucial role in determining the compound's interaction with biological targets.

The most active compounds identified in studies include those with specific substitutions that optimize their interaction with target enzymes involved in cancer progression and microbial resistance .

Case Studies

- Antimicrobial Screening : A study synthesized several S-substituted derivatives of triazole-thiols and evaluated their antimicrobial activity using double serial dilutions against standard strains like Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that specific derivatives maintained significant antibacterial properties at low concentrations .

- Cytotoxic Evaluation : Research focused on the synthesis of bis-indolyl conjugates linked to triazoles demonstrated dual inhibition of PI3K and tankyrase pathways in colorectal cancer cells, showcasing the potential for these compounds as therapeutic agents in cancer treatment .

Propriétés

IUPAC Name |

3-propan-2-yl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h4,6H,1,5H2,2-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBOBWLBDYQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391083 |

Source

|

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-67-3 |

Source

|

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.